Myeloperoxidase (MPO) Inhibition: 72 nM IC50 vs. Reference Inhibitor MPO-IN-9 (3.9 nM)
3-Fluoro-5-(pyridin-3-yl)phenol inhibits recombinant human myeloperoxidase (MPO) with an IC50 of 72 nM in a fluorogenic assay using aminophenyl fluorescein as substrate, measured after 10-minute incubation in the presence of 120 mM NaCl [1]. In comparison, MPO-IN-9, a selective MPO inhibitor used as a reference compound, exhibits an IC50 of 3.9 nM under analogous in vitro conditions [2]. This indicates that while 3-fluoro-5-(pyridin-3-yl)phenol possesses moderate MPO inhibitory activity, it is approximately 18-fold less potent than the optimized inhibitor MPO-IN-9, positioning it as a suitable scaffold for further optimization rather than a high-potency tool compound.
| Evidence Dimension | Myeloperoxidase (MPO) enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 72 nM |
| Comparator Or Baseline | MPO-IN-9: IC50 = 3.9 nM |
| Quantified Difference | 72 nM vs. 3.9 nM (approximately 18-fold lower potency) |
| Conditions | Inhibition of recombinant human MPO; aminophenyl fluorescein-based fluorogenic assay; 10-minute incubation with 120 mM NaCl (target compound) vs. standard in vitro MPO inhibition assay (comparator) |
Why This Matters
Quantifies the compound's baseline MPO inhibitory activity against a well-characterized reference, enabling rational selection for MPO-focused medicinal chemistry campaigns.
- [1] BindingDB. BDBM50554045 (CHEMBL4800005) - MPO inhibition data: IC50 = 72 nM. Assay: Inhibition of recombinant human MPO incubated for 10 mins in presence of 120 mM NaCl by aminophenyl fluorescein based assay. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554045 View Source
- [2] MedChemExpress. MPO-IN-9 product page: selective myeloperoxidase (MPO) inhibitor with IC50 = 3.9 nM. Available at: https://www.medchemexpress.eu/mpo-in-9.html View Source
